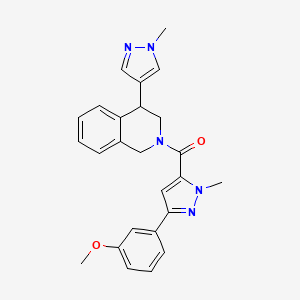
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
BenchChem offers high-quality (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Studies
- A study by Radhika, T. et al. (2020) focused on synthesizing a series of pyrazoline incorporated isoxazole derivatives, one of which shares a structural similarity with the compound . They performed molecular docking studies and evaluated anticancer activity against breast cancer cell lines, finding significant activity in some compounds (Radhika, T. et al., 2020).
Structural Analysis
- Research by Swamy, V. Rajni et al. (2013) on isomorphous structures, including pyrazole derivatives, discussed the importance of detailed structural analysis in understanding isomorphism, which is relevant to the scientific study of similar compounds (Swamy, V. Rajni et al., 2013).
Functionalization Studies
- Belyaeva, K. et al. (2018) reported on the synthesis of a compound through the functionalization of the pyridine ring of a quinoline molecule, a process relevant to the chemical manipulation of the compound (Belyaeva, K. et al., 2018).
Potential as PET Imaging Agents
- A study by Wang, Min et al. (2017) synthesized a reference standard with a structural resemblance to the compound of interest. They explored its potential as a PET imaging agent for Parkinson's disease, highlighting the compound's application in neurological disorder imaging (Wang, Min et al., 2017).
Antiproliferative Activity
- Minegishi, Hidemitsu et al. (2015) synthesized a series of compounds, including indenopyrazoles, and evaluated their antiproliferative activity towards human cancer cells. This study contributes to understanding the potential therapeutic applications of similar compounds (Minegishi, Hidemitsu et al., 2015).
Alkaloid Synthesis
- Pudjiastuti, P. et al. (2010) isolated a new benzylisoquinoline alkaloid from a plant source, demonstrating the natural occurrence and synthetic potential of such compounds in pharmacology (Pudjiastuti, P. et al., 2010).
Antimicrobial Activity
- Kumar, Satyender et al. (2012) synthesized pyrazol-1-yl)(pyridin-4-yl)methanones and evaluated their antimicrobial activity, indicating the potential of similar compounds in antimicrobial applications (Kumar, Satyender et al., 2012).
Propriétés
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-28-14-19(13-26-28)22-16-30(15-18-7-4-5-10-21(18)22)25(31)24-12-23(27-29(24)2)17-8-6-9-20(11-17)32-3/h4-14,22H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPPFMIWLXVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
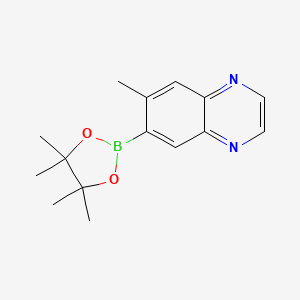
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
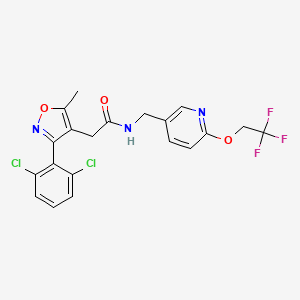
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
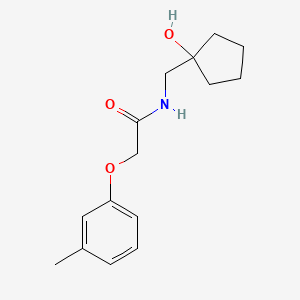
![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)
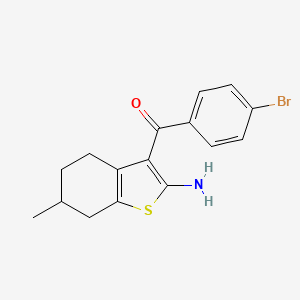
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)
